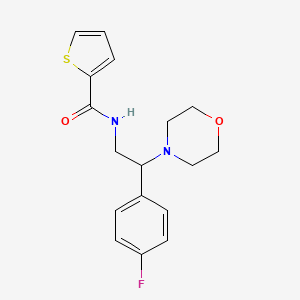

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

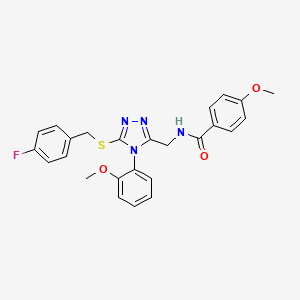

“N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiophene carboxamides . The molecular formula of this compound is C11H8FNOS . Thiophene carboxamides are compounds containing a thiophene ring which bears a carboxamide .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, thiophene carboxamides can be synthesized through various methods . For instance, one method involves the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring is a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2) group .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

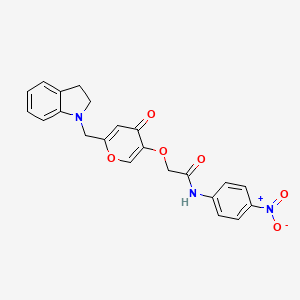

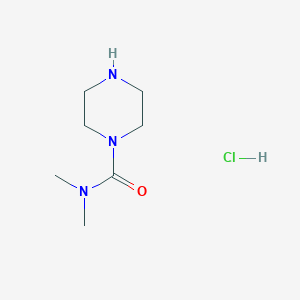

Morpholine and Piperazine Based Carboxamide Derivatives as Corrosion Inhibitors : N-(2-chloroethyl)morpholine-4-carboxamide and related compounds have been studied for their effectiveness as corrosion inhibitors for mild steel in HCl medium. These inhibitors show significant potential in protecting metals from corrosion, indicating their utility in industrial applications where metal preservation is critical. The efficiency of these inhibitors increases with concentration, showcasing their potential for practical applications in corrosion prevention (Nnaji et al., 2017).

Antitumor Activity

Synthesis and Antitumor Activity of Morpholine Derivatives : The synthesis and structural analysis of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been reported, with findings indicating these compounds inhibit the proliferation of cancer cell lines. This points to the potential use of such compounds in developing new anticancer drugs, highlighting the role of morpholine derivatives in medicinal chemistry (Hao et al., 2017).

Biodegradable Materials

Synthesis of Biodegradable Polyesteramides with Pendant Functional Groups : Research into morpholine-2,5-dione derivatives for creating polyesteramides with pendant functional groups offers insights into developing biodegradable materials. These materials have applications in medical devices and environmentally friendly products, underlining the versatility of morpholine derivatives in polymer science (Veld et al., 1992).

Hepatitis B Inhibition

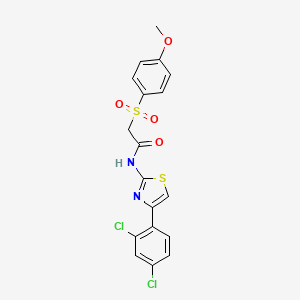

Novel Inhibitors of Hepatitis B : The study of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate synthesis and its evaluation as a potential inhibitor of hepatitis B virus (HBV) showcases the application of morpholine derivatives in antiviral research. This compound demonstrated nanomolar inhibitory activity against HBV in vitro, suggesting its promise as a lead compound for developing new antiviral drugs (Ivachtchenko et al., 2019).

Molecular Imaging

Development of Radioligands for Molecular Imaging : Morpholine derivatives have been explored for their potential as radioligands in molecular imaging, particularly in positron emission tomography (PET) and single photon emission computed tomography (SPECT) studies. These applications highlight the significance of such compounds in diagnostic imaging and the study of biological processes at the molecular level (Bennacef et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds such as benzo[b]thiophene-2-carboxamide derivatives have been shown to target sting (stimulator of interferon genes), an important immune-associated protein .

Result of Action

Similar compounds have been shown to increase the phosphorylation of the downstream signaling molecules (tbk1 and irf3) of sting .

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)15(20-7-9-22-10-8-20)12-19-17(21)16-2-1-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTSXTCQCPOCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2535768.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2535769.png)

![4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2535774.png)

![2-(4-Chlorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2535775.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)

![5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2535777.png)

![Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2535778.png)